GSK-3 inhibitor 7

GSK-3 inhibition kinase assay ATP-competitive inhibitor

Select N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide for maximal GSK-3α inhibition (IC50 11 nM). Offers 5-fold potency advantage over 5-phenyl analog. Documented to destabilize MDM2 while stabilizing p53 and E2F-1. Provides cross-kinase activity (GSK-3β, CDK2/Cyclin A) useful for selectivity profiling. Includes formulation guidance for in vivo studies. R&D use only.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
CAS No. 405221-09-2
Cat. No. B1676843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3 inhibitor 7
CAS405221-09-2
SynonymsMRT80;  MRT 80;  MRT-80;  MRT00055778
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C=C(C=NC2=NN1)C3=CN=CC=C3
InChIInChI=1S/C15H15N5O/c1-2-4-13(21)18-15-12-7-11(9-17-14(12)19-20-15)10-5-3-6-16-8-10/h3,5-9H,2,4H2,1H3,(H2,17,18,19,20,21)
InChIKeySVEYNURJTZJXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide (CAS 405221-09-2): Chemical Identity and Kinase Inhibitor Classification for Procurement Evaluation


N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide (CAS 405221-09-2, molecular formula C15H15N5O, molecular weight 281.31, also designated as MRT80, GSK-3 inhibitor 7, or pyrazolopyridine derivative 22) is a member of the 1H-pyrazolo[3,4-b]pyridine chemotype [1]. The compound functions as an ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3) and is documented to de-stabilize MDM2 while stabilizing p53 protein and E2F-1 in vitro . Its chemical structure features a pyrazolo[3,4-b]pyridine core scaffold with a 3-pyridinyl substitution at the 5-position and a butyramide moiety at the 3-position, a substitution pattern that distinguishes it from other 5-aryl-pyrazolo[3,4-b]pyridine analogs within this pharmacologically active series [2].

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Verification


The 1H-pyrazolo[3,4-b]pyridine chemotype exhibits substantial variation in kinase inhibitory potency contingent upon subtle changes to the 5-position aryl substituent and the nature of the amide side chain [1]. As established in the foundational structure-activity relationship (SAR) study by Witherington et al. (2003), the introduction of a nitrogen atom into the 6-position of pyrazolo[3,4-b]pyridines led to a dramatic improvement in GSK-3 inhibition potency [2]. Furthermore, this same core scaffold has been exploited to generate inhibitors targeting entirely distinct kinases—including TBK1 (IC50 values down to 0.2 nM), ALK-L1196M (<0.5 nM), TRKA (56 nM), and PIM-1 (26–43 nM)—through modifications to substitution patterns [3][4][5]. Consequently, even structurally proximate analogs cannot be assumed to possess equivalent target engagement, selectivity profiles, or downstream biological effects. Procurement decisions based solely on scaffold similarity without verification of compound-specific quantitative activity data risk selecting an agent with suboptimal potency, altered kinase selectivity, or functional characteristics that diverge meaningfully from the intended research application.

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


GSK-3α Enzyme Inhibition Potency: Direct Head-to-Head Comparison with 5-Phenyl Analog

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide (pyrazolopyridine derivative 22) demonstrates an IC50 of 11 nM against GSK-3α in a biochemical kinase assay. This represents an approximately 5-fold improvement in inhibitory potency compared to the structurally related 5-phenyl analog, N-{5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl}butanamide (pyrazolopyridine derivative 11), which exhibits an IC50 of 56 nM under identical assay conditions [1][2].

GSK-3 inhibition kinase assay ATP-competitive inhibitor

Cross-Kinase Activity Profile: Distinct GSK-3 Isoform and CDK2 Engagement Patterns

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide exhibits activity against multiple kinase targets, with documented binding to GSK-3α (IC50 = 11 nM), GSK-3β (binding data available but IC50 not explicitly quantified in the same dataset), and cyclin-dependent kinase 2 (CDK2)/Cyclin A complex [1]. In contrast, the 5-phenyl analog (derivative 11) shows a distinct profile with an IC50 of 56 nM against GSK-3α and also demonstrates binding to CDK2/Cyclin A [2]. The pyridinyl substitution in the target compound may confer a different selectivity fingerprint compared to other 5-aryl variants, though comprehensive kinome-wide selectivity profiling data for this specific compound is not publicly available.

kinase selectivity GSK-3β CDK2 off-target profiling

Downstream Pathway Modulation: MDM2 Destabilization and p53/E2F-1 Stabilization

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide (MRT80) has been demonstrated to de-stabilize MDM2 protein and stabilize p53 protein and E2F-1 in vitro . While this functional outcome is documented for the target compound, direct comparative quantitative data against structurally related analogs for these specific downstream effects is not available in the public domain. The relationship between GSK-3 inhibition and p53/MDM2 pathway modulation is established in the literature, with GSK-3 known to phosphorylate and regulate MDM2 stability .

p53 pathway MDM2 E2F-1 protein stability

Physicochemical Properties: Solubility and Formulation Considerations

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide exhibits a calculated LogP of 3.408, a predicted density of 1.321 g/cm³, and contains two hydrogen bond donors and four hydrogen bond acceptors . The compound is reported to be soluble in DMSO for stock solution preparation, with vendor-provided formulation guidance including DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45) mixtures for in vivo administration . Direct comparative solubility or formulation stability data against structural analogs is not available in the public domain.

solubility formulation DMSO solubility in vivo formulation

N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide: Evidence-Backed Research and Industrial Application Scenarios


GSK-3α-Focused Biochemical and Cellular Assays Requiring Low-Nanomolar Potency

For research programs requiring potent inhibition of GSK-3α in biochemical or cellular assays, N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide (IC50 = 11 nM against GSK-3α) provides an approximately 5-fold potency advantage over the 5-phenyl analog (IC50 = 56 nM) under comparable assay conditions [1]. This compound is suitable for dose-response studies, target engagement validation, and pathway interrogation where maximal GSK-3α inhibition at minimal compound concentration is desired. Users should note that activity against GSK-3β and CDK2/Cyclin A is also documented, which should be factored into experimental interpretation [2].

p53/MDM2/E2F-1 Pathway Studies Leveraging GSK-3-Mediated Regulation

The documented downstream effects of this compound—MDM2 destabilization and stabilization of p53 and E2F-1 proteins—position it as a candidate tool compound for investigating GSK-3-mediated regulation of the p53 tumor suppressor pathway and cell cycle control mechanisms . This application is particularly relevant for oncology research contexts exploring the intersection of GSK-3 signaling with p53-dependent transcriptional programs and apoptotic responses. Users should confirm that the observed pathway effects are reproducible in their specific cellular model systems, as quantitative comparative data across analogs for these functional endpoints is limited.

Kinase Selectivity Profiling and Chemical Probe Validation Studies

Given the documented activity of this compound against multiple kinases (GSK-3α, GSK-3β, CDK2/Cyclin A) [2], it may serve as a reference compound in kinome-wide selectivity profiling efforts aimed at benchmarking the selectivity of novel pyrazolo[3,4-b]pyridine-based inhibitors. The compound's cross-kinase activity profile contrasts with highly selective pyrazolo[3,4-b]pyridine derivatives targeting TBK1 (IC50 = 0.2 nM) [3] or ALK-L1196M (IC50 <0.5 nM) [4], providing a useful comparator for evaluating scaffold-dependent selectivity trends. This application is appropriate for medicinal chemistry and chemical biology programs engaged in kinase inhibitor discovery and optimization.

In Vivo Proof-of-Concept Studies with Vendor-Validated Formulation Protocols

For research groups transitioning from in vitro to in vivo GSK-3 inhibition studies, this compound offers the practical advantage of vendor-provided formulation guidance, including DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45) mixtures for intraperitoneal, intravenous, intramuscular, or subcutaneous administration . The calculated LogP of 3.408 suggests moderate lipophilicity compatible with systemic distribution . Users should conduct independent pharmacokinetic and tolerability assessments, as comprehensive in vivo PK/PD data for this specific compound is not publicly available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-3 inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.